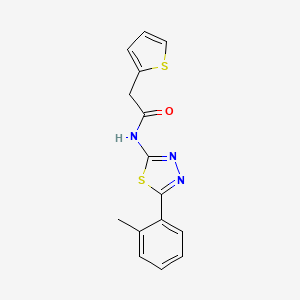
2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of 1,3,4-thiadiazole that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring and a thiadiazole moiety connected via an acetamide linker. The synthesis typically involves the reaction of thiophene derivatives with 1,3,4-thiadiazole precursors under controlled conditions to yield the target compound.
Biological Activity Overview
Research indicates that derivatives of thiadiazole exhibit diverse biological activities, including:
- Anticancer Activity : Many studies have demonstrated that thiadiazole derivatives can inhibit tumor cell proliferation across various cancer types.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).
In Vitro Studies
In vitro cytotoxicity assays have shown that this compound exhibits significant activity against several cancer cell lines:
The compound's mechanism involves targeting key pathways associated with tumorigenesis, such as inhibiting DNA synthesis and affecting cell cycle progression.
The anticancer effects are attributed to several mechanisms:
- Inhibition of Kinases : The compound shows potential as a dual inhibitor of VEGFR-2 and EGFR pathways, which are crucial in cancer progression and angiogenesis .
- Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells by modulating apoptotic markers such as Bax and Bcl-2 .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit carbonic anhydrases:
| Enzyme | Inhibition Activity | Comparison Standard |
|---|---|---|
| hCA I | Superior to Acetazolamide | Acetazolamide |
| hCA II | Better than standard compounds | Tacrine |
These findings suggest that the compound may have therapeutic applications beyond oncology, potentially in treating conditions where carbonic anhydrase activity is implicated.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the thiadiazole ring and the substituents on the phenyl ring significantly influence biological activity. For instance:
- Substituting different groups on the thiophene or phenyl rings can enhance potency against specific cancer cell lines.
- The position and nature of substituents play a critical role in modulating interactions with biological targets .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 12.5 µM against breast cancer cells, showcasing enhanced activity through structural modifications .
- In Vivo Efficacy : Animal models have demonstrated promising results in tumor-bearing mice when treated with these compounds, indicating their potential for further development into therapeutic agents .
Propriétés
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-5-2-3-7-12(10)14-17-18-15(21-14)16-13(19)9-11-6-4-8-20-11/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNYIJCKUDXRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














